molecular formula C31H28F3N5 B11221821 4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine

4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11221821
M. Wt: 527.6 g/mol
InChI Key: JDSGHSYRPULCRO-UHFFFAOYSA-N
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Description

2-METHYL-1-(4-METHYLPHENYL)-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE is a complex organic compound with a unique structure that includes a piperazine ring, a pyrrolopyrimidine core, and multiple aromatic substituents

Preparation Methods

The synthesis of 2-METHYL-1-(4-METHYLPHENYL)-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the aromatic rings . This reaction requires a palladium catalyst and boron reagents under mild conditions. The reaction conditions often include the use of solvents like ethanol or dichloromethane and bases such as triethylamine .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings .

Scientific Research Applications

2-METHYL-1-(4-METHYLPHENYL)-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to the modulation of biological pathways. The piperazine ring and pyrrolopyrimidine core play crucial roles in stabilizing the compound’s structure and facilitating its interactions with molecular targets .

Properties

Molecular Formula

C31H28F3N5

Molecular Weight

527.6 g/mol

IUPAC Name

4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C31H28F3N5/c1-21-11-13-25(14-12-21)38-16-15-37(18-22(38)2)29-28-27(23-7-4-3-5-8-23)19-39(30(28)36-20-35-29)26-10-6-9-24(17-26)31(32,33)34/h3-14,17,19-20,22H,15-16,18H2,1-2H3

InChI Key

JDSGHSYRPULCRO-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)C)C3=NC=NC4=C3C(=CN4C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC=C6

Origin of Product

United States

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